2-N-ethyl-1,3,5-triazine-2,4-diamine
Overview
Description
2-N-ethyl-1,3,5-triazine-2,4-diamine is a synthetic triazine herbicide commonly used to control grassy and broadleaf weeds in various crops such as sugarcane, wheat, conifers, sorghum, nuts, and corn . It is known for its effectiveness in agricultural applications and has been widely used since its introduction in the twentieth century .
Mechanism of Action
Target of Action
2-N-ethyl-1,3,5-triazine-2,4-diamine, also known as atrazine, is a synthetic triazine herbicide commonly used to control grassy and broadleaf weeds in crops . Its primary targets are the enzymatic processes and photosynthesis in plants .
Mode of Action
Atrazine modifies the growth of plants by interacting with their enzymatic processes and photosynthesis . It exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .
Biochemical Pathways
The compound affects the biochemical pathways related to growth, enzymatic processes, and photosynthesis in plants . It also impacts the biochemical pathways related to mutagenicity, genotoxicity, cell division, lipid synthesis, and hormonal balance in aquatic fauna and non-target animals .
Result of Action
The molecular and cellular effects of atrazine’s action include modifications in plant growth, enzymatic processes, and photosynthesis . In aquatic fauna and non-target animals, it causes mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of atrazine. Its long half-life, low adsorption in soils, and moderate aqueous solubility make it a major pollutant of soil and water ecosystems . It has threatened the sustainability of agricultural soils due to detrimental effects on resident soil microbial communities .
Preparation Methods
The synthesis of 2-N-ethyl-1,3,5-triazine-2,4-diamine involves several synthetic routes and reaction conditions. One common method is the nucleophilic substitution reaction, where chloride ions are replaced with primary amines in the presence of a solvent mixture such as dioxane/water and a base like sodium carbonate . This reaction can be carried out using conventional heating or microwave irradiation to achieve higher yields and purities . Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
2-N-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For example, the compound can undergo nucleophilic substitution reactions with amines to form substituted triazines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-N-ethyl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it is studied for its effects on enzymatic processes and photosynthesis in plants . In medicine, it has been investigated for its potential antimicrobial and anticancer properties . In industry, it is used in the production of herbicides and other agrochemicals .
Comparison with Similar Compounds
2-N-ethyl-1,3,5-triazine-2,4-diamine is similar to other triazine herbicides such as atrazine, simazine, and ametryn . it is unique in its specific substitution pattern and its effectiveness in controlling certain types of weeds . The similar compounds include:
- Atrazine (6-chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine)
- Simazine (2-chloro-4,6-diamino-1,3,5-triazine)
- Ametryn (2-ethylamino-4-isopropylamino-6-methylthio-1,3,5-triazine)
These compounds share a similar triazine core structure but differ in their substituents, leading to variations in their herbicidal activity and environmental impact .
Properties
IUPAC Name |
2-N-ethyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-7-5-9-3-8-4(6)10-5/h3H,2H2,1H3,(H3,6,7,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMOXKOUKFOYFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=NC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293948 | |
Record name | N2-Ethyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30368-49-1 | |
Record name | N2-Ethyl-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30368-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-Ethyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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